o-(1-Ethylhexyl)phenol
Overview
Description
“o-(1-Ethylhexyl)phenol” is a type of phenol. Phenols are organic compounds that contain a benzene ring bonded to a hydroxyl group . They are also known as carbolic acids .
Synthesis Analysis
Phenolic compounds can be synthesized using various methods. For instance, they can be obtained using Copper-catalyzed synthesis from 1,3-dicarbonyl compounds employing dimethylsulfoxide (DMSO) as a methylene source . Other laboratory methods for the synthesis of phenols include an ester rearrangement in the Fries rearrangement, a rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis
Phenolic compounds can be described as compounds that contain a phenol moiety. Phenol itself is a benzene ring that is substituted with a hydroxyl group . The H atom of the O-H bond in phenol can form a H-bond with the O atom in another phenol molecule, constituting intramolecular H-boning .Chemical Reactions Analysis
Phenols are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present . Phenols are more acidic than alcohols .Scientific Research Applications
O-H Bond Dissociation Energies and Acidity
Research on substituted phenols, including o-(1-Ethylhexyl)phenol, focuses on their bond dissociation energies and acidity. Such studies are crucial for understanding their behavior in organic chemistry and their roles as synthetic materials and antioxidants in various biological and industrial applications. The O-H bond dissociation energies and proton affinities of phenols are significant for their acid-base equilibria, which are often used as reference values in establishing linear free energy relationships (Chandra & Uchimaru, 2002).
Interaction with Biological Receptors
Studies have investigated the effects of phenols, including this compound, on biological receptors like the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR). These effects are significant in understanding the potential impacts of phenols on human health, especially when used in products like food packaging, medical devices, and children's toys (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Antioxidant Activities and Mechanisms
The antioxidant activities of phenolic compounds are explored to understand their potential health benefits. Research has shown that certain groups within phenolic compounds can enhance their antioxidant properties, which is crucial for their potential therapeutic applications in managing oxidative stress-related conditions (Chen et al., 2020).
Extraction and Purification Processes
Research also involves the use of this compound in extraction processes. For instance, di(2-ethylhexyl)phosphoric acid has been used for the extraction of o-aminophenol, indicating the role of this compound derivatives in industrial applications (Peng, 2007).
Environmental and Health Implications
The environmental and health implications of phenols, including this compound, are a critical area of research. Studies on the urinary concentrations of phenols and their metabolites have provided insights into their potential effects on human health, such as their impact on female fertility (Martinez et al., 2019).
Mechanism of Action
Phenol is a potent proteolytic agent. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect . Phenolic compounds also exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-octan-3-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-3-5-6-9-12(4-2)13-10-7-8-11-14(13)15/h7-8,10-12,15H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQRXJLVMAWCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10938461 | |
Record name | 2-(Octan-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17404-44-3 | |
Record name | 2-(1-Ethylhexyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17404-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-(1-Ethylhexyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017404443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Octan-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10938461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-(1-ethylhexyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.645 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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